5-(4-Aminophenyl)thiophene-2-carboximidamide
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Overview
Description
5-(4-Aminophenyl)thiophene-2-carboximidamide is an organic compound with the molecular formula C11H11N3S. It is a derivative of thiophene, a sulfur-containing heterocycle, and features an aminophenyl group attached to the thiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Aminophenyl)thiophene-2-carboximidamide typically involves the reaction of 4-aminobenzonitrile with thiophene-2-carboximidamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
5-(4-Aminophenyl)thiophene-2-carboximidamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures, pressures, and pH levels to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile used .
Scientific Research Applications
5-(4-Aminophenyl)thiophene-2-carboximidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 5-(4-Aminophenyl)thiophene-2-carboximidamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene derivatives, such as:
- 5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde
- 4-Iodobenzo[B]Thiophene-2-Carboxamidine
Uniqueness
5-(4-Aminophenyl)thiophene-2-carboximidamide is unique due to its specific structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
89114-63-6 |
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Molecular Formula |
C11H11N3S |
Molecular Weight |
217.29 g/mol |
IUPAC Name |
5-(4-aminophenyl)thiophene-2-carboximidamide |
InChI |
InChI=1S/C11H11N3S/c12-8-3-1-7(2-4-8)9-5-6-10(15-9)11(13)14/h1-6H,12H2,(H3,13,14) |
InChI Key |
CFMAKLJCDLRACN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(S2)C(=N)N)N |
Origin of Product |
United States |
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